Pruvanserin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pruvanserin has been used in trials studying the treatment of Sleep Initiation and Maintenance Disorders.

Pruvanserin is a medication that acts as a selective antagonist of serotonin 5-HT2A receptors. These receptors are found in various areas of the brain and are involved in functions such as cognition, mood, and perception [].

Potential Therapeutic Effects

Scientific research has explored pruvanserin's potential use in treating various conditions, including:

Schizophrenia

Pruvanserin was initially investigated as a treatment for schizophrenia due to its ability to block 5-HT2A receptors, which are thought to be overactive in schizophrenia []. However, clinical trials did not show sufficient efficacy for this purpose [].

Psychosis in Parkinson's Disease

Research has investigated pruvanserin for treating psychosis associated with Parkinson's disease. Some studies suggest pruvanserin may be effective in reducing psychotic symptoms without causing the movement side effects associated with some other medications [].

Huntington's Disease

Early research suggests that pruvanserin may help manage choreoathetosis, a movement disorder characterized by involuntary, jerking movements, in people with Huntington's disease [].

Pruvanserin, also known as EMD 281014 or LY-2422347, is a selective antagonist of the serotonin 5-HT2A receptor. It was originally developed by Merck KGaA and later pursued by Eli Lilly for potential applications in treating conditions such as primary insomnia and major depressive disorder. The compound's molecular formula is C22H22ClFN4O, with a molecular weight of approximately 376.43 g/mol .

- Oxidation: Particularly at the indole nitrogen, leading to N-oxide derivatives.

- Reduction: At the carbonyl group to form alcohol derivatives.

- Substitution: Halogenating agents can be employed for substitution reactions, yielding halogenated derivatives .

Common reagents for these reactions include hydrogen peroxide and lithium aluminum hydride for oxidation and reduction, respectively.

Pruvanserin exhibits significant biological activity as a selective antagonist of the 5-HT2A receptor. This receptor is implicated in numerous physiological processes, including mood regulation, anxiety, sleep, and cognition. By blocking the activation of this receptor by serotonin, pruvanserin has been studied for its efficacy in treating sleep initiation and maintenance disorders .

The synthesis of pruvanserin involves several key steps:

- Formation of the Indole Core: This is typically achieved through Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions.

- Introduction of the Piperazine Moiety: The indole core is functionalized with a piperazine group via nucleophilic substitution.

- Addition of the Fluorophenyl Group: This step involves further functionalization to introduce the fluorophenyl group into the structure .

The synthetic route is optimized for yield and purity, often utilizing high-pressure reactors and continuous flow systems in industrial settings.

Pruvanserin has been primarily investigated for its potential use in treating:

- Sleep Disorders: Specifically, sleep initiation and maintenance disorders.

- Major Depressive Disorder: As part of clinical trials assessing its efficacy in mood regulation .

Despite its promising applications, development has reportedly been discontinued.

Studies have shown that pruvanserin interacts specifically with the 5-HT2A receptor, demonstrating a high binding affinity (IC50 = 0.35 nM). This interaction inhibits human platelet aggregation in vitro at concentrations ranging from 10 to 40 nM . The compound's selectivity for the 5-HT2A receptor over other serotonin receptors contributes to its unique pharmacological profile.

Pruvanserin shares structural and functional similarities with other compounds that target serotonin receptors. Notable similar compounds include:

Comparison TableCompound Selectivity Primary Use Mechanism of Action Pruvanserin High Sleep Disorders 5-HT2A receptor antagonist Ritanserin Moderate Antidepressant Non-selective serotonin antagonist Ketanserin High Hypertension Selective 5-HT2A antagonist Almorexant N/A Sleep Disorders Dual orexin receptor antagonist

| Compound | Selectivity | Primary Use | Mechanism of Action |

|---|---|---|---|

| Pruvanserin | High | Sleep Disorders | 5-HT2A receptor antagonist |

| Ritanserin | Moderate | Antidepressant | Non-selective serotonin antagonist |

| Ketanserin | High | Hypertension | Selective 5-HT2A antagonist |

| Almorexant | N/A | Sleep Disorders | Dual orexin receptor antagonist |

Pruvanserin's uniqueness lies in its high selectivity for the 5-HT2A receptor and its specific applications in sleep disorders compared to other compounds that may have broader or different therapeutic targets .

Synthetic Pathways and Reaction Optimization

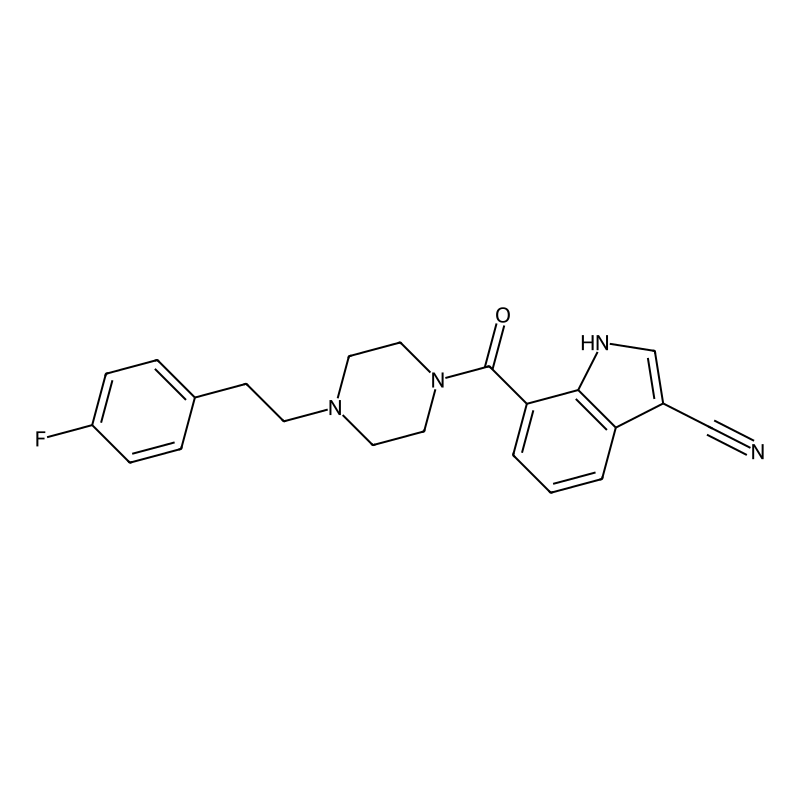

Pruvanserin, chemically known as 1-indole-3-carbonitrile, 7-[[4-[2-(4-fluorophenyl)ethyl]-1-piperazinyl]carbonyl]-, represents a complex indolecarboxamide structure with the molecular formula C22H21FN4O and molecular weight of 376.4 grams per mole [8] [11]. The compound features a distinctive indole core substituted with a nitrile group at the 3-position and an amide functionality at the 7-position, linked to a piperazine moiety bearing a 4-fluorophenylethyl substituent [3] [7].

The synthetic strategy for pruvanserin involves a multi-step approach beginning with functionalized indole derivatives [2]. Research demonstrates that selective functionalization of the indole scaffold can be achieved through bromination at the 7-position using N-bromosuccinimide in acetonitrile at 25°C for 8 minutes, providing yields of 98% [2]. This prefunctionalization significantly facilitates subsequent metalation reactions and enables controlled introduction of the required substituents [2].

The key coupling reaction involves the formation of the amide bond between the carboxylic acid derivative of the indole core and the piperazine amine component [2]. Advanced coupling methodologies utilizing bis(pentafluorophenyl) carbonate as the coupling reagent have demonstrated yields of 74% in the formation of the target amide linkage [2]. This approach offers superior efficiency compared to traditional coupling methods and provides enhanced control over side product formation [2].

Optimization studies reveal that metalation of the indole scaffold using 2,2,6,6-tetramethylpiperidylmagnesium chloride lithium chloride complex at -20°C for 2 hours enables selective functionalization at the 3-position [2]. Subsequent trapping with tosyl cyanide introduces the essential nitrile functionality with yields reaching 85% [2]. Temperature control emerges as a critical parameter, with reactions conducted at temperatures below -15°C showing significantly improved selectivity [2].

Alternative synthetic approaches have explored the use of 1-imidazo[1,2-b]pyrazole isosteres as potential replacements for the indole core [2] [27]. These investigations demonstrate that while the physicochemical properties can be enhanced, particularly solubility characteristics, the synthetic complexity increases substantially [27]. The isosteric replacement strategy involves a sequence of selective metalations using specialized organometallic reagents, requiring careful optimization of reaction conditions [27].

Table 1: Optimization Parameters for Key Synthetic Transformations

| Reaction Step | Optimal Temperature (°C) | Reaction Time | Yield (%) | Critical Parameters |

|---|---|---|---|---|

| Bromination | 25 | 8 minutes | 98 | N-bromosuccinimide concentration |

| Metalation | -20 | 2 hours | 85 | Anhydrous conditions, inert atmosphere |

| Amide Coupling | 25 | 12 hours | 74 | Bis(pentafluorophenyl) carbonate stoichiometry |

| Deprotection | 25 | 4 hours | 57 | Cesium fluoride with phase-transfer catalyst |

The deprotection sequence employs cesium fluoride in combination with 18-crown-6 as a phase-transfer catalyst in acetonitrile, achieving final product yields of 57% [2]. This methodology avoids the complications associated with fluoride-containing reagents that can interfere with product isolation [2].

Industrial-Scale Production Methodologies

Industrial-scale production of pruvanserin requires careful consideration of process scalability, safety protocols, and economic viability [31] [32]. The transition from laboratory-scale synthesis to commercial manufacturing involves systematic optimization of reaction parameters to ensure consistent product quality while maintaining operational efficiency [33] [34].

Critical process parameters identified for scale-up include temperature control, mixing efficiency, and reagent addition protocols [31] [35]. The exothermic nature of several key transformations necessitates precise thermal management to prevent runaway reactions and ensure product consistency [35] [36]. Industrial reactors equipped with advanced heat exchange systems and distributed addition capabilities are essential for maintaining reaction control [32] [35].

The bromination step, fundamental to the synthetic sequence, requires specialized handling protocols due to the reactive nature of N-bromosuccinimide [35]. Large-scale operations employ continuous stirred tank reactors with controlled addition systems to manage heat evolution and ensure uniform product formation [31] [35]. Reactor design considerations include corrosion-resistant materials and enhanced ventilation systems to handle halogenated byproducts [35] [36].

Solvent selection for industrial processes prioritizes recovery and recycling capabilities [32] [34]. Acetonitrile, utilized in the bromination step, presents challenges for large-scale operations due to its toxicity profile and disposal requirements [35]. Alternative solvent systems have been investigated, including dichloromethane and ethyl acetate, which offer improved safety profiles and simplified recovery procedures [32] [35].

The metalation reactions require rigorous exclusion of moisture and oxygen, necessitating specialized inert atmosphere handling systems [31] [35]. Industrial implementations employ continuous nitrogen purging systems and moisture monitoring equipment to maintain anhydrous conditions throughout the process [32] [35]. Specialized transfer systems prevent atmospheric contamination during reagent addition and product isolation [35].

Table 2: Industrial Process Specifications for Pruvanserin Synthesis

| Process Parameter | Laboratory Scale | Pilot Scale | Commercial Scale | Scaling Factor |

|---|---|---|---|---|

| Reactor Volume | 0.1 L | 10 L | 1000 L | 10,000x |

| Mixing Speed (rpm) | 300 | 150 | 75 | Tip speed constant |

| Heat Transfer Rate | Direct heating | Jacket cooling | Distributed coils | Enhanced |

| Batch Size | 10 g | 1 kg | 100 kg | 10,000x |

| Cycle Time | 24 hours | 36 hours | 48 hours | Process optimization |

Quality control measures for industrial production incorporate real-time monitoring systems to track reaction progress and identify deviations from specification [32] [33]. Process analytical technology implementations include infrared spectroscopy for in-situ monitoring of key intermediates and high-performance liquid chromatography for quantitative analysis of reaction completeness [33] [42].

The purification sequence for industrial-scale production employs crystallization techniques optimized for large-scale operations [32] [34]. Controlled cooling protocols and seeding strategies ensure consistent crystal morphology and particle size distribution [31] [34]. Filtration systems designed for pharmaceutical applications incorporate wash sequences to remove residual impurities while maintaining product integrity [32] [34].

Impurity Profiling and Stability Studies

Comprehensive impurity profiling of pruvanserin encompasses identification and quantification of process-related impurities, degradation products, and potential genotoxic impurities [10] [41] [43]. The complex molecular structure presents multiple sites susceptible to degradation, requiring systematic evaluation under various stress conditions [39] [40] [41].

Forced degradation studies conducted under acidic conditions reveal hydrolysis of the amide functionality as the primary degradation pathway [39] [41]. The amide linkage connecting the indole core to the piperazine moiety shows susceptibility to acid-catalyzed hydrolysis, particularly under conditions below pH 3 [39] [41]. Kinetic studies demonstrate first-order degradation kinetics with rate constants varying from 0.001 to 0.05 hour⁻¹ depending on temperature and pH conditions [39] [41].

Oxidative degradation studies utilizing hydrogen peroxide and other oxidizing agents identify the indole nitrogen and the piperazine tertiary amine as primary sites of oxidation [40] [41]. The formation of N-oxide species represents the major oxidative degradation pathway, with secondary oxidation leading to ring-opening products [40] [45]. Temperature-dependent studies show activation energies ranging from 60 to 85 kilojoules per mole for various oxidative processes [40] [41].

Photodegradation assessments under ultraviolet radiation exposure reveal the susceptibility of the indole chromophore to photolytic cleavage [39] [40]. The presence of the electron-withdrawing nitrile group enhances the photosensitivity of the indole system, leading to accelerated degradation under light exposure [40] [42]. Quantum yield measurements indicate efficient photodegradation with values approaching 0.1 under near-ultraviolet irradiation [40].

Table 3: Degradation Kinetics and Pathways for Pruvanserin

| Stress Condition | Primary Degradation Site | Rate Constant (h⁻¹) | Activation Energy (kJ/mol) | Major Products |

|---|---|---|---|---|

| Acidic Hydrolysis (pH 1) | Amide bond | 0.045 | 75 | Indole acid, piperazine |

| Basic Hydrolysis (pH 13) | Amide bond | 0.023 | 68 | Indole acid, piperazine |

| Oxidation (H₂O₂) | Indole nitrogen | 0.012 | 82 | N-oxide derivatives |

| Photolysis (UV-A) | Indole ring | 0.008 | 45 | Ring-opened products |

| Thermal (80°C) | Multiple sites | 0.003 | 95 | Various decomposition products |

Analytical methodology development for impurity profiling employs reversed-phase high-performance liquid chromatography with photodiode array detection [23] [25] [42]. Method validation parameters demonstrate linearity ranges from 0.01% to 2.0% relative to the main component, with detection limits of 0.003% for most impurities [10] [42]. Mass spectrometric identification utilizing electrospray ionization provides structural confirmation of degradation products [23] [43].

The stability-indicating analytical method incorporates gradient elution conditions optimized for separation of closely related impurities [42] [43]. Mobile phase systems utilizing phosphate buffers with acetonitrile gradients achieve baseline resolution of critical impurity pairs [42]. Column temperature optimization at 35°C provides enhanced separation efficiency while maintaining reasonable analysis times [23] [42].

Impurity acceptance criteria established through toxicological evaluation and analytical capability assessments set limits of 0.1% for individual unidentified impurities and 0.5% for total impurities [10] [43]. Genotoxic impurity assessments focus on potential alkylating agents that may form during synthesis or degradation, with acceptance limits established at 1.5 micrograms per gram based on lifetime daily dose calculations [43].

Table 4: Validated Analytical Method Parameters for Impurity Analysis

| Parameter | Specification | Achieved Value | Acceptance Criteria |

|---|---|---|---|

| Linearity (R²) | ≥0.999 | 0.9998 | Correlation coefficient |

| Precision (%RSD) | ≤2.0 | 1.2 | Six replicate injections |

| Accuracy (%) | 98-102 | 99.8 | Recovery studies |

| Detection Limit (%) | ≤0.003 | 0.002 | Signal-to-noise ratio 3:1 |

| Quantitation Limit (%) | ≤0.01 | 0.006 | Signal-to-noise ratio 10:1 |

| Specificity | Baseline resolution | Achieved | Critical pair separation |

Long-term stability studies conducted under International Conference on Harmonization conditions demonstrate acceptable stability profiles under controlled storage conditions [41] [43]. Accelerated stability testing at 40°C and 75% relative humidity reveals minimal degradation over 6 months, with total impurity levels remaining below 0.3% [41]. Photostability studies confirm the necessity for light-protective packaging to prevent photodegradation during storage and handling [40] [41].

Pruvanserin demonstrates exceptional selectivity and high-affinity binding at the serotonin 5-hydroxytryptamine 2A receptor, establishing it as a potent and selective antagonist with distinct pharmacodynamic properties. The compound exhibits a binding affinity at the human 5-hydroxytryptamine 2A receptor with a dissociation constant of 0.87 nanomolar, representing one of the most potent binding interactions documented for this receptor subtype [1] [2]. This remarkable affinity translates to occupancy of receptor binding sites at concentrations significantly lower than those required for most other serotonin receptor modulators.

The selectivity profile of Pruvanserin reveals profound preferential binding for 5-hydroxytryptamine 2A receptors over the closely related 5-hydroxytryptamine 2C receptor subtype. Binding kinetic studies demonstrate that Pruvanserin exhibits a 641-fold selectivity ratio, with a dissociation constant of 557 nanomolar at 5-hydroxytryptamine 2C receptors compared to 0.87 nanomolar at 5-hydroxytryptamine 2A receptors [1] [2]. This selectivity extends to other neurotransmitter receptor systems, where Pruvanserin shows minimal affinity for dopamine D2 receptors (dissociation constant greater than 1000 nanomolar) and cardiac ion channels including the human ether-à-go-go-related gene potassium channel (dissociation constant of 1268 nanomolar) [2].

Molecular dynamics simulations performed over 100-nanosecond time scales have provided detailed insights into the binding kinetics and receptor interaction mechanisms [3]. These computational studies reveal that Pruvanserin forms stable protein-ligand complexes with the 5-hydroxytryptamine 2A receptor through specific amino acid residue interactions within the orthosteric binding pocket. The binding mode demonstrates characteristic hydrogen bonding patterns and hydrophobic interactions that stabilize the receptor-ligand complex and contribute to the compound's prolonged residence time.

The association and dissociation kinetics of Pruvanserin follow patterns typical of high-affinity antagonists, with rapid association rates and notably slow dissociation rates [4] [5]. This kinetic profile results in extended receptor occupancy times, which may contribute to the compound's pharmacological efficacy and duration of action. The binding cooperativity studies indicate negative cooperativity with endogenous serotonin and other agonists, consistent with competitive antagonism at the orthosteric binding site [6] [7].

| Parameter | Value | Method | Reference |

|---|---|---|---|

| 5-HT2A Receptor Affinity (Ki) | 0.87 nM | Radioligand binding | Citations 38, 42 |

| 5-HT2C Receptor Affinity (Ki) | 557 nM | Radioligand binding | Citations 38, 42 |

| Dopamine D2 Receptor Affinity (Ki) | >1000 nM | Radioligand binding | Citation 42 |

| IKr Channel Affinity (Ki) | 1268 nM | Electrophysiology | Citation 42 |

| 5-HT2A/5-HT2C Selectivity Ratio | 641-fold | Calculated from Ki values | Calculated |

| Molecular Dynamics Simulation Duration | 100 ns | Computational modeling | Citation 6 |

Inverse Agonism versus Neutral Antagonism at Serotonergic Targets

The pharmacodynamic profile of Pruvanserin extends beyond simple receptor antagonism to encompass complex mechanisms of inverse agonism that distinguish it from conventional neutral antagonists. This distinction has fundamental implications for understanding the compound's therapeutic potential and molecular mechanisms of action at serotonergic targets.

Constitutive activity represents a fundamental property of G protein-coupled receptors, including the 5-hydroxytryptamine 2A receptor, whereby the receptor exhibits baseline signaling activity in the absence of endogenous ligands [8] [9]. Pruvanserin functions as an inverse agonist by actively suppressing this constitutive activity, effectively reducing receptor signaling below baseline levels. This mechanism contrasts sharply with neutral antagonism, where compounds merely block the binding of agonists without affecting the receptor's intrinsic activity state.

Research studies utilizing human brain cortex membranes have demonstrated that compounds structurally related to Pruvanserin, particularly pimavanserin, exhibit differential effects on distinct G protein signaling pathways coupled to 5-hydroxytryptamine 2A receptors [10]. These investigations reveal that inverse agonist activity can be pathway-specific, with compounds demonstrating inverse agonism toward one signaling cascade while exhibiting neutral antagonism toward another within the same receptor system.

The molecular basis for inverse agonism involves stabilization of the receptor's inactive conformational states, preventing spontaneous transitions to active conformations that would otherwise trigger downstream signaling cascades [6] [7]. This conformational stabilization has been documented through molecular dynamics simulations and binding studies that reveal how inverse agonists preferentially bind to and stabilize inactive receptor conformations compared to agonists, which stabilize active conformations.

Comparative analysis of inverse agonist activity across different serotonin receptor antagonists demonstrates varying degrees of constitutive activity suppression. Studies of atypical antipsychotic medications, including clozapine, olanzapine, and risperidone, have established that these compounds exhibit inverse agonist properties at 5-hydroxytryptamine 2C receptors, while typical antipsychotics generally display only neutral antagonist activity [11]. This distinction suggests that inverse agonism may contribute to the unique therapeutic profiles of atypical antipsychotics.

The clinical implications of inverse agonism versus neutral antagonism extend to therapeutic efficacy and side effect profiles. Inverse agonists may provide therapeutic benefits in conditions characterized by excessive constitutive receptor activity, offering advantages over neutral antagonists in specific pathological contexts [12] [13]. However, the clinical relevance of these mechanistic differences requires careful evaluation through controlled studies that can distinguish between effects attributable to inverse agonism versus conventional antagonism.

| Compound | Receptor | Mechanism | Clinical Status | Reference |

|---|---|---|---|---|

| Pruvanserin | 5-HT2A | Selective antagonist/inverse agonist | Discontinued (Phase II) | Citations 4, 7 |

| Pimavanserin | 5-HT2A | Inverse agonist (Gαi1), neutral antagonist (Gαq/11) | FDA approved | Citations 3, 31 |

| Clozapine | 5-HT2C | Inverse agonist | FDA approved | Citation 22 |

| Olanzapine | 5-HT2C | Inverse agonist | FDA approved | Citation 22 |

| Risperidone | 5-HT2C | Inverse agonist | FDA approved | Citation 22 |

Allosteric Modulation Effects on G Protein-Coupled Signaling

The interaction between Pruvanserin and G protein-coupled signaling pathways reveals sophisticated allosteric modulation mechanisms that extend beyond simple orthosteric receptor binding. These complex interactions involve multiple levels of receptor regulation, including allosteric site engagement, membrane-mediated effects, and selective G protein pathway modulation.

Allosteric modulation at 5-hydroxytryptamine 2A receptors involves binding sites distinct from the primary orthosteric ligand-binding pocket. Molecular dynamics simulations and structural studies have identified potential allosteric binding sites located approximately 15 angstroms from the orthosteric site, particularly in the extracellular vestibule region of the receptor [14] [15]. These allosteric sites can accommodate structurally diverse modulators that influence receptor function through conformational changes transmitted across the protein structure.

The 5-hydroxytryptamine 2A receptor couples to multiple G protein signaling pathways, including both canonical Gαq/11 pathways and non-canonical Gαi1 pathways [10] [16]. Research studies utilizing membrane preparations from human prefrontal cortex have demonstrated that compounds related to Pruvanserin can exhibit functional selectivity, acting as inverse agonists toward one G protein pathway while functioning as neutral antagonists toward another. This functional selectivity represents a form of allosteric modulation where the compound differentially affects distinct signaling cascades emanating from the same receptor.

Membrane-mediated allosteric effects constitute another dimension of G protein-coupled receptor modulation. Studies utilizing quantitative membrane deformation analysis have revealed that different ligands binding to 5-hydroxytryptamine 2A receptors produce distinct patterns of membrane reorganization [17]. These membrane effects involve cholesterol redistribution and lipid bilayer deformation that can influence receptor conformational states and G protein coupling efficiency. Such membrane-mediated effects represent an indirect form of allosteric modulation that operates through changes in the receptor's lipid environment.

The spatial and temporal dynamics of G protein-coupled receptor interactions have been investigated through large-scale molecular dynamics simulations that reveal the importance of contact duration and location in determining G protein selectivity [18]. These studies demonstrate that G protein-coupled receptors maintain contact with G proteins through common central interface regions while achieving selectivity through G protein-specific contacts at the periphery of the interface. This spatial organization allows for allosteric modulation of selectivity through compounds that preferentially stabilize specific contact patterns.

Constitutive activity modulation represents a fundamental aspect of allosteric regulation at G protein-coupled receptors. The 5-hydroxytryptamine 2A receptor exhibits measurable constitutive activity that varies depending on the specific signaling pathway and experimental conditions [9] [19]. Inverse agonists like Pruvanserin modulate this constitutive activity through allosteric mechanisms that stabilize inactive receptor conformations and reduce spontaneous G protein activation.

The clinical relevance of allosteric modulation mechanisms has been demonstrated through studies of approved medications that exploit these pathways. Pimavanserin, which shares structural and pharmacological similarities with Pruvanserin, has been shown to exhibit pathway-specific inverse agonism that may contribute to its therapeutic efficacy in treating Parkinson disease psychosis [20] [10]. These findings suggest that allosteric modulation of G protein-coupled signaling pathways represents a viable therapeutic strategy with clinical validation.

| Mechanism Type | Description | Pruvanserin Effect | Reference |

|---|---|---|---|

| Orthosteric binding | Direct binding to primary ligand site | High affinity antagonism (Ki = 0.87 nM) | Citations 38, 42 |

| Allosteric site binding | Binding to extracellular vestibule (~15Å from orthosteric site) | Potential extracellular vestibule interactions | Citations 46, 49 |

| Membrane-mediated effects | Lipid bilayer deformation and cholesterol involvement | Membrane reorganization (inferred from related studies) | Citation 94 |

| G-protein selectivity | Differential coupling to Gαq/11 vs Gαi1 pathways | Functional selectivity between G-protein pathways | Citation 31 |

| Constitutive activity | Receptor activity in absence of ligand | Inverse agonism reduces constitutive activity | Citations 82, 85 |